(5-bromo-1H-indol-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1H-indol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXURUGZGUGFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 5 Bromo 1h Indol 2 Yl Methanamine Within Indole Chemistry
Established Strategies for Indole Core Synthesis
The construction of the indole nucleus is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this privileged heterocycle. These methods often involve the formation of the pyrrole ring onto a pre-existing benzene ring.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgub.edu The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgyoutube.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
For the synthesis of a 5-bromoindole (B119039) derivative, the Fischer synthesis would employ a (4-bromophenyl)hydrazine (B1265515) as the starting material. The substituent at the C2 position of the indole is determined by the choice of the carbonyl component. To introduce the C2-methanamine group, a protected amino-aldehyde or ketone would be required. For instance, the reaction of (4-bromophenyl)hydrazine with a protected 3-aminopropionaldehyde derivative could theoretically yield the desired indole framework, which upon deprotection would afford this compound.
The regioselectivity of the Fischer indole synthesis is generally predictable. For a para-substituted phenylhydrazine (B124118), the substituent will end up at the C5-position of the indole. youtube.com Electron-donating groups on the phenylhydrazine ring tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com
A significant modification of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (4-Bromophenyl)hydrazine, Pyruvic acid | Polyphosphoric acid | 5-Bromo-2-indolecarboxylic acid | - | nih.gov |
| o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Acetic acid | Methyl indolenines | High | mdpi.com |
Larock Indole Synthesis via Palladium Catalysis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an o-haloaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org The reaction is typically catalyzed by a palladium(II) species, such as palladium acetate, in the presence of a base and often a chloride source like lithium chloride. ub.edu
A key advantage of the Larock synthesis is its regioselectivity, which is primarily controlled by the steric bulk of the alkyne substituents. The larger substituent on the alkyne generally directs itself to the C2 position of the resulting indole. ub.edu To synthesize a C2-aminomethyl substituted indole, an alkyne bearing a protected aminomethyl group would be employed.
While the original Larock protocol worked best with o-iodoanilines, modifications have been developed to enable the use of more readily available and cost-effective o-bromoanilines and o-chloroanilines. ub.eduwikipedia.org These modifications often involve the use of specific phosphine (B1218219) ligands to facilitate the oxidative addition of the palladium catalyst to the aryl halide. nih.govcaltech.edu For the synthesis of this compound, a 2,4-dihaloaniline could be a potential starting material, followed by selective functionalization.
| o-Haloaniline | Alkyne | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Bromoaniline | Various | Pd[P(o-tol)3]2 / Na2CO3 | 2-Substituted Indoles | up to 70 | nih.gov |
| o-Bromoanilines | Various | Pd[P(tBu)3]2 / Cy2NMe | 2-Substituted Indoles | up to 85 | caltech.edu |
| 2-Iodoaniline | Internal Alkynes | Pd(OAc)2 / K2CO3, LiCl | 2,3-Disubstituted Indoles | Good to Excellent | ub.eduscispace.com |
Madelung Indole Synthesis and Reductive Cyclization Approaches
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. chemicalbook.com This method is particularly useful for the preparation of 2-alkynylindoles, which are not easily accessible through other routes. chemicalbook.com Traditional conditions involve strong bases like sodium or potassium alkoxides at temperatures ranging from 200-400 °C. chemicalbook.com
A significant advancement in this area is the Smith-modified Madelung synthesis, which employs organolithium reagents to facilitate the condensation of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, allowing for the synthesis of substituted indoles under milder conditions. chemicalbook.com This modification has been shown to be applicable to anilines bearing halide substituents. chemicalbook.com
More recent developments have focused on reductive cyclization approaches. For example, iron-catalyzed reductive cyclization of ortho-vinylanilides provides a modular route to various N-heterocycles, including indoles, at ambient temperatures.
To synthesize this compound via a Madelung-type approach, one could envision the cyclization of an appropriately substituted N-(4-bromo-2-methylphenyl)acetamide derivative.
| Starting Material | Base/Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| N-Benzoyl-o-toluidine | Sodium ethoxide | 2-Phenylindole | High Temperature | chemicalbook.com |
| N-acyl-o-toluidines | Strong base (e.g., NaNH2, BuLi) | Indoles | High Temp / Milder with BuLi | chemicalbook.com |
| 2-Alkyl-N-trimethylsilyl anilines | Organolithium reagents, Esters/Carboxylic acids | Substituted Indoles | Milder Conditions | chemicalbook.com |
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. researchgate.netwikipedia.org This reaction, discovered by Costin Nenitzescu in 1929, is particularly interesting for creating indoles that are precursors to biochemically important molecules like serotonin (B10506). researchgate.net
The mechanism involves a Michael addition, followed by a nucleophilic attack and an elimination. researchgate.net While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications and variations exist. A solid-phase variant of the reaction has been developed, which takes place on a polymer scaffold. researchgate.net Although not a direct route to this compound due to the inherent formation of a 5-hydroxyindole, subsequent functional group manipulation could potentially convert the product to the desired bromo derivative.
| Benzoquinone | β-Aminocrotonic Ester | Product | Key Feature | Reference |
|---|---|---|---|---|
| Benzoquinone | Ethyl β-aminocrotonate | 5-Hydroxy-2-methyl-1H-indole-3-carboxylate | Forms 5-hydroxyindoles | researchgate.netwikipedia.org |
| Substituted Benzoquinones | Various β-aminocrotonic esters | Substituted 5-hydroxyindoles | Versatile for various substituents | researchgate.net |
Other Transition Metal-Catalyzed and Metal-Free Approaches
Beyond the classical named reactions, a plethora of other transition metal-catalyzed and metal-free methods for indole synthesis have emerged. Palladium-based methodologies are particularly prominent for the synthesis of nitrogen heterocycles. nih.gov These can include intramolecular C-H amination reactions and cross-dehydrogenative coupling processes.
Metal-free approaches have also gained traction. For instance, a transition metal-free synthesis of meta-bromoanilines from cyclopentanones has been reported, which could serve as a precursor for indole synthesis. nih.gov Furthermore, electrochemical methods have been developed for the bromination of the indole C-H bond, offering a sustainable alternative to traditional reagents. mdpi.com
Bromination Techniques for Indole Derivatives
The introduction of a bromine atom onto the indole ring is a key step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the indole nucleus.
Direct bromination of indole itself typically yields 3-bromoindole. core.ac.uk However, to achieve bromination at the C5 position, the more reactive C3 position must be blocked, or specific reaction conditions must be employed.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles. acs.orgwikipedia.org The reaction of indoles with NBS can lead to different products depending on the solvent and other conditions. For instance, the reaction can be directed to afford 3-bromooxindoles. acs.org For the regioselective bromination of activated aromatic compounds, NBS in the presence of tetrabutylammonium (B224687) bromide has been shown to be effective. organic-chemistry.org
For the synthesis of 5-bromoindoles, a common strategy involves the protection of the indole nitrogen, followed by bromination. For example, a patent describes a method for preparing 5-bromoindole by first reacting indole with sodium bisulfite to form an intermediate, which is then acetylated and subsequently brominated. google.com Another approach involves the direct bromination of indole-2-carboxylic acid or its esters. The bromination of ethyl indole-2-carboxylate (B1230498) with bromine in acetic acid has been reported to occur on the benzene ring. nih.gov
| Indole Derivative | Brominating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| Indole | NBS | Dichloromethane | Indolyl-nitroalkane (in presence of nitroalkene) | nih.gov |
| Indole | Bromine | Acetic Acid | 3-Bromoindole | core.ac.uk |
| Indole-2-carboxylic acid ethyl ester | Bromine | Acetic Acid | Benzene-ring brominated products | nih.gov |
| Indole | NBS | Tetrabutylammonium bromide | Regioselective bromination of activated aromatic rings | organic-chemistry.org |
| Indole | Sodium bisulfite, Acetic anhydride, Bromine | Water, Alcohol | 5-Bromoindole | google.com |
Regioselective Bromination of the Indole Nucleus
The indole ring system possesses multiple sites susceptible to electrophilic substitution, making the regioselective introduction of a bromine atom a significant chemical challenge. The outcome of bromination is highly dependent on the reaction conditions and the nature of substituents already present on the indole core.
Generally, the C3 position of indole is the most nucleophilic and prone to electrophilic attack. However, to achieve bromination at other positions, such as C5, strategic manipulation of the indole's electronic properties is often necessary. One common approach involves the use of protecting groups on the indole nitrogen (N1). Electron-withdrawing groups at N1 can decrease the nucleophilicity of the pyrrole ring, thereby directing electrophilic substitution towards the benzene portion of the molecule.
For instance, the bromination of ethyl methoxyindole-2-carboxylates with bromine in acetic acid leads to substitution on the benzene ring. researchgate.net In contrast, using reagents like pyridinium (B92312) bromide perbromide in pyridine (B92270) or N-bromosuccinimide (NBS) in dimethylformamide can favor bromination at the C3 position. researchgate.net To achieve C6 bromination of methyl indolyl-3-acetate, a strategy involving the introduction of electron-withdrawing groups at both N1 and another position on the benzene ring has been successfully employed. nih.gov This modification deactivates the pyrrole ring and directs the bromination to the desired C6 position. nih.gov
The choice of brominating agent and solvent system is also critical in controlling regioselectivity. A variety of reagents and conditions have been explored to achieve selective bromination at different positions of the indole nucleus, as summarized in the table below.
Table 1: Reagents and Conditions for Regioselective Bromination of Indoles
| Reagent(s) | Solvent(s) | Position of Bromination | Reference |
| Bromine (Br₂) | Acetic Acid | Benzene Ring | researchgate.net |
| Pyridinium bromide perbromide | Pyridine | C3 | researchgate.net |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | C3 | researchgate.net |
| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | C6 (with directing groups) | nih.gov |
| Bromine (Br₂) | Dichloromethane/Methanol | C5 | researchgate.net |
Synthetic Routes to this compound
The synthesis of the target compound, this compound, can be approached through several strategic pathways. These routes typically involve either the initial bromination of a pre-existing indole scaffold followed by the introduction of the aminomethyl group, or the construction of the brominated indole ring from a suitably substituted aniline (B41778) precursor.
Bromination of Indole Precursors and Subsequent Amination
A direct and common strategy for the synthesis of 5-bromo-substituted indoles involves the electrophilic bromination of an appropriate indole precursor. google.com For example, indole itself can be treated with a brominating agent to yield 5-bromoindole, although controlling the regioselectivity to favor the 5-position over the more reactive 3-position can be challenging without proper directing groups. google.com One patented method describes a three-step process starting from indole, which is first converted to an intermediate by reaction with sodium or potassium bisulfite. This intermediate is then acetylated and subsequently brominated to yield 5-bromoindole upon hydrolysis. google.com
Once the 5-bromoindole scaffold is obtained, the next critical step is the introduction of the methyleneamine group at the C2 position. This can be achieved through various methods, such as the Mannich reaction or by formylation followed by reductive amination. However, the direct amination of a 2-halomethyl-5-bromoindole derivative is a more common approach. For instance, a 2-methylindole (B41428) derivative can be brominated at the methyl group using a radical initiator like benzoyl peroxide with NBS to form a 2-bromomethylindole. mdpi.com This reactive intermediate can then undergo nucleophilic substitution with an amine to install the desired aminomethyl functionality. mdpi.com
Another approach involves starting with a precursor that already contains a functional group at the C2 position that can be readily converted to a methyleneamine. For example, a 2-cyano or 2-carboxamido-5-bromoindole can be reduced to the corresponding amine.
Specific Chemical Transformations for Methyleneamine Group Installation
The installation of the methyleneamine group at the C2 position of the 5-bromoindole nucleus is a key transformation in the synthesis of the target compound. Several chemical methods can be employed to achieve this.
One effective method involves the use of a 2-bromomethylindole intermediate. mdpi.com As previously mentioned, this intermediate is highly reactive towards nucleophilic attack by amines. The reaction of 2-(bromomethyl)-1H-indole-3-carboxylate with an appropriate amine can lead to the formation of the desired 2-((amino)methyl)indole derivative. mdpi.com
An alternative route involves the intramolecular hydroamination of 2-alkynyl anilines. rsc.org This reaction, often catalyzed by a borane (B79455) species like B(C₆F₅)₃, results in the formation of 2-substituted indoles. rsc.org By starting with a 4-bromo-2-alkynyl aniline, this method could potentially provide a direct route to the 5-bromo-2-substituted indole core, which can then be further functionalized to the methyleneamine.
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound and its analogs, systematic modifications of the molecule are undertaken. These derivatization strategies typically focus on altering the bromo-substituent and functionalizing the indole nitrogen.
Modification of the Bromo-Substituent
The bromine atom at the C5 position serves as a versatile handle for further chemical modifications, allowing for the exploration of how different substituents at this position affect the biological activity or material properties of the compound. The bromo-substituent can be replaced or transformed using various cross-coupling reactions.
The modification of the bromo-substituent is a key strategy in SAR studies, as it can significantly impact the compound's interaction with biological targets. nih.gov
Functionalization of the Indole Nitrogen (N1)
The indole nitrogen (N1) is another key position for derivatization in SAR studies. The presence of a substituent on the N1 position can significantly influence the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.
Alkylation or acylation of the indole nitrogen can be readily achieved using various electrophiles. For instance, a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized by the electrophilic substitution at the N1 position of the parent indole with different halides in the presence of a base like anhydrous potassium carbonate. iajps.com
Elaboration of the Methanamine Side Chain
Reduction of 5-Bromo-1H-indole-2-carbonitrile:
A prevalent method for the synthesis of this compound is the reduction of 5-bromo-1H-indole-2-carbonitrile. This transformation can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.com The nitrile group is readily reduced to a primary amine under these conditions. Care must be taken due to the high reactivity of LiAlH₄, which necessitates the use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) and an inert atmosphere. ic.ac.uk
Reductive Amination of 5-Bromo-1H-indole-2-carboxaldehyde:
An alternative approach involves the reductive amination of 5-bromo-1H-indole-2-carboxaldehyde. bris.ac.ukias.ac.in This one-pot reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), or other specialized hydride reagents. ias.ac.in This method offers the advantage of directly installing the amine functionality and is often tolerant of a wider range of functional groups. ias.ac.in
Reduction of Amide Derivatives:
The methanamine side chain can also be elaborated from 5-bromo-1H-indole-2-carboxylic acid derivatives, such as amides. For instance, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester has been reduced to the corresponding amine using reagents like sodium dihydro-bis(2-methoxyethoxy)aluminate. google.com Although this example is for a C3-substituted indole, the principle is directly applicable to C2-substituted analogs. The reduction of a primary amide, 5-bromo-1H-indole-2-carboxamide, with a potent hydride reagent like LiAlH₄ would also yield the target methanamine. masterorganicchemistry.com
Below is a table summarizing these synthetic approaches:
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| 5-Bromo-1H-indole-2-carbonitrile | 1. LiAlH₄, Dry Ether/THF, 0 °C to r.t. 2. Aqueous workup | This compound | High-yielding reduction of the nitrile group. Requires anhydrous conditions. | ic.ac.ukmasterorganicchemistry.com |
| 5-Bromo-1H-indole-2-carboxaldehyde | NH₃, NaBH₄, B(C₆F₅)₃ (cat.), Solvent | This compound | One-pot procedure, tolerant of various functional groups. | ias.ac.in |
| 5-Bromo-1H-indole-2-carboxamide | 1. LiAlH₄, Dry THF, reflux 2. Aqueous workup | This compound | Effective for the reduction of primary amides to amines. | masterorganicchemistry.com |
Structure Activity Relationship Sar and Molecular Design of 5 Bromo 1h Indol 2 Yl Methanamine Derivatives
General Principles of Indole (B1671886) Scaffold SAR
The indole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs with a wide array of biological activities. mdpi.comresearchgate.netresearchgate.net Its versatility stems from its ability to interact with various biological targets, including enzymes and receptors. researchgate.netmdpi.com The SAR of the indole scaffold is influenced by several key factors:
Substitution Patterns: The position and nature of substituents on the indole ring significantly impact biological activity. researchgate.netacs.org For instance, substitutions at the N1, C2, C3, and C5 positions are common strategies for modulating the pharmacological profile of indole derivatives. nih.govnih.gov
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the indole ring, thereby influencing its binding affinity to target proteins. researchgate.netacs.org
Steric Factors: The size and shape of substituents can affect how a molecule fits into the binding pocket of a biological target, influencing both potency and selectivity. mdpi.com
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule to its target. mdpi.com
The indole nucleus is a common feature in many approved drugs, highlighting its importance in drug design. mdpi.com
SAR Investigations of (5-bromo-1H-indol-2-yl)methanamine Analogs
While specific SAR studies on this compound are not extensively detailed in the public domain, general principles derived from related indole analogs can provide valuable insights.
The presence of a bromine atom at the C5 position of the indole ring is a significant structural feature. Halogen substitutions, including bromine, are known to enhance the anticancer activity of certain indole derivatives. mdpi.comchemicalpapers.com This enhancement can be attributed to several factors:
Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, thereby enhancing binding affinity.
Metabolic Stability: Bromine substitution can block positions susceptible to metabolic oxidation, prolonging the compound's half-life and duration of action. nih.gov
Studies on other 5-bromoindole (B119039) derivatives have demonstrated increased anticancer activity on certain leukemia cell lines. chemicalpapers.com For example, 1-benzyl-5-bromoindolin-2-one derivatives have shown notable anticancer properties. mdpi.com
The methanamine moiety at the C2 position of the indole ring is a critical functional group that can significantly influence ligand-target interactions. This group can:
Form Salt Bridges: The primary amine can be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein.
Act as a Hydrogen Bond Donor: The amine group can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.
The specific interactions of the methanamine group will ultimately depend on the topology and amino acid composition of the target's binding pocket.
Modifying other positions on the indole ring or the methanamine side chain can further refine the pharmacological profile of this compound analogs.
N1-Substitution: Alkylation or arylation at the N1 position can modulate lipophilicity and steric bulk, potentially leading to improved activity. For instance, the synthesis of (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (substituted)-Indole derivatives has been explored for analgesic activity. iajps.com
Side Chain Modification: Altering the length or branching of the methanamine side chain can impact its flexibility and ability to adopt an optimal conformation for binding.
The electronic properties and positions of substituents on the indole ring have a significant impact on reaction efficiency and, by extension, can be expected to influence biological activity. acs.org
Computational Approaches in Rational Drug Design
Computational tools play an increasingly vital role in modern drug discovery, enabling the rational design of new molecules with improved properties. mdpi.comspringernature.com
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jetir.orgnih.gov This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. mdpi.com
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov Molecules are "docked" into the binding site of the target, and their binding affinity is estimated using scoring functions. This approach can help to identify novel scaffolds and predict the binding mode of potential ligands. jetir.orgnih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This method utilizes the structures of known active compounds to identify new molecules with similar properties. nih.govacs.orgacs.org
For indole derivatives, virtual screening has been successfully employed to identify inhibitors for various targets, including those for cancer and infectious diseases. jetir.orgnih.gov
Interactive Data Table: Examples of Indole Derivatives and Their Biological Activities
| Compound Name | Biological Activity | Reference |
| (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | Analgesic | iajps.com |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives | Anticancer | mdpi.com |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenic, Anti-proliferative | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models serve as a predictive tool to estimate therapeutic efficacy and to guide the synthesis of novel, more potent analogues.
In a broader context, QSAR studies on various indole derivatives have demonstrated the utility of this approach. For instance, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors successfully correlated inhibitory activity with specific steric and electrostatic fields, highlighting the differences in the active sites of MAO-A and MAO-B and paving the way for the design of selective inhibitors. nih.gov Similarly, a QSAR study on isatin (B1672199) and indole derivatives as inhibitors of the SARS CoV 3CLpro enzyme utilized the index of ideality of correlation (IIC) to develop robust predictive models for inhibitory activity (pIC50). nih.gov
For this compound derivatives, a QSAR study would typically involve the calculation of various molecular descriptors for a series of analogues. These descriptors, which can include physicochemical properties like logP and molar refractivity, as well as electronic parameters, would then be correlated with their measured biological activity. A hypothetical QSAR dataset is presented below to illustrate this concept.
| Compound | Substituent (R) | logP | Molar Refractivity | Electronic Parameter (σ) | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| 1 | H | 2.5 | 60 | 0 | 5.2 |
| 2 | CH₃ | 3.0 | 65 | -0.17 | 5.8 |
| 3 | Cl | 3.2 | 68 | 0.23 | 5.5 |
| 4 | OCH₃ | 2.4 | 67 | -0.27 | 6.1 |
| 5 | NO₂ | 2.3 | 69 | 0.78 | 4.9 |
This table is for illustrative purposes and does not represent real experimental data.
The successful development of a predictive QSAR model would significantly accelerate the drug discovery process by enabling the virtual screening of extensive compound libraries and prioritizing the synthesis of candidates with the highest predicted potency.
Molecular Docking Simulations for Binding Mode Analysis
Molecular docking is a computational technique employed to predict the binding orientation of a molecule (ligand) to a biological target, such as a protein or enzyme, to form a stable complex. For derivatives of this compound, docking simulations are indispensable for elucidating their binding mode within the active site of a target.
Studies on other indole derivatives have showcased the power of molecular docking. For example, in the investigation of novel indole-based heterocyclic scaffolds as antimicrobial agents, docking studies revealed key interactions with the active sites of enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, primarily through hydrogen bonds and π-stacking interactions. frontiersin.org
In the case of this compound, the various structural features of the molecule would be expected to engage in specific interactions with the target's active site. The 5-bromo substituent can participate in halogen bonding, a directional non-covalent interaction that can contribute significantly to binding affinity. The indole nitrogen is a potential hydrogen bond donor, and the methanamine side chain can form crucial hydrogen bonds and electrostatic interactions.
A plausible binding mode for this compound within a hypothetical active site is detailed in the table below.
| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein |
|---|---|---|
| Hydrogen Bond | Indole N-H | Aspartic Acid (ASP) |
| Hydrogen Bond | Amine N-H | Glutamic Acid (GLU) |
| Halogen Bond | Bromo group at C5 | Carbonyl oxygen of Leucine (LEU) |
| π-π Stacking | Indole ring | Phenylalanine (PHE) or Tyrosine (TYR) |
| Hydrophobic Interaction | Indole ring | Valine (VAL), Isoleucine (ILE) |
This table represents a hypothetical binding mode and is for illustrative purposes.
Such a detailed analysis of the binding mode provides a molecular-level understanding of the structure-activity relationship and offers a rational foundation for the design of derivatives with enhanced binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their complexes over time. mdpi.com For derivatives of this compound, MD simulations are valuable for studying their conformational flexibility and the stability of their interactions with a biological target. youtube.com
While molecular docking provides a static snapshot, MD simulations can reveal the intricate dance between a ligand and its receptor, showing how they mutually adapt. mdpi.com This is especially critical for flexible molecules like this compound. MD simulations can identify the most stable binding poses and assess the persistence of key interactions identified through docking. frontiersin.org Important parameters derived from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and an analysis of hydrogen bond occupancy over time.
| Parameter | Description | Significance for this compound |
|---|---|---|
| RMSD of Ligand | Measures the average deviation of the ligand's position from its initial docked pose. | A stable RMSD suggests the ligand remains bound in a consistent orientation. |
| RMSD of Protein | Measures the average deviation of the protein's backbone atoms from their initial positions. | Indicates the overall stability of the protein structure during the simulation. |
| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues. | Identifies which parts of the protein are flexible and may be important for ligand binding and conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key hydrogen bonding interactions identified in docking. |
This table is for illustrative purposes and does not represent real experimental data.
By providing a dynamic and more realistic view of ligand-receptor interactions, MD simulations offer a deeper understanding of the binding event, which is invaluable for the process of lead optimization.
Pharmacophore Modeling and Lead Optimization
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to exhibit a specific biological activity. For derivatives of this compound, pharmacophore modeling can be used to pinpoint the crucial structural elements for their therapeutic action and to guide the design of new lead compounds. youtube.com
Pharmacophore models are typically generated from a set of active compounds or from the structure of a ligand-receptor complex. frontiersin.org For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor, a halogen bond donor, an aromatic ring, and a positive ionizable center.
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Aromatic Ring | Indole nucleus |
| Hydrogen Bond Donor | Indole N-H |
| Halogen Bond Donor | C5-Bromo group |
| Positive Ionizable | Methanamine side chain |
| Hydrophobic Feature | Indole ring system |
This table is for illustrative purposes.
Once validated, a pharmacophore model can be used as a three-dimensional query to search large chemical databases for novel chemical scaffolds that possess the required features. nih.gov This virtual screening approach can identify structurally diverse compounds with a high probability of possessing the desired biological activity. Furthermore, the pharmacophore model serves as a valuable tool for lead optimization, allowing medicinal chemists to rationally modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties, with the ultimate aim of developing a clinically viable drug candidate. youtube.com
Biological Activities and Pharmacological Target Engagement of 5 Bromo 1h Indol 2 Yl Methanamine and Indole 2 Methanamine Scaffold
Anti-infective Research Applications
The indole (B1671886) scaffold is a foundational element in the development of new agents to combat infectious diseases caused by bacteria, fungi, mycobacteria, and viruses. nih.gov The versatility of the indole ring system allows for the design of molecules that can interfere with various microbial processes, from cell wall synthesis to replication.
The bacterial cytoskeleton protein MreB has emerged as an attractive target for the development of novel antibiotics, particularly against rod-shaped Gram-negative bacteria. nih.gov MreB is a prokaryotic homolog of actin and is essential for maintaining cell structure, chromosome segregation, and cell division. nih.govacs.org Its high degree of conservation among many bacterial species and the lack of a human homologue make it a prime candidate for selective antimicrobial therapy. acs.org
In this context, (5-bromo-1H-indol-2-yl)methanamine has been synthesized and investigated as part of a series of MreB inhibitors. nih.gov Researchers explored the structure-activity relationships of analogues related to a known MreB inhibitor, CBR-4830, to improve antibiotic activity. The synthesis of this compound was designed to evaluate the impact of having a primary amine attached to a primary carbon at the 2-position of the indole ring. nih.gov While detailed antibacterial data for this specific compound was part of a broader study, the research highlighted the potential of the indole-2-methanamine scaffold to generate potent MreB inhibitors. The overarching goal of these studies is to develop compounds that can disrupt MreB function, likely by affecting the ATP binding pocket, leading to a lethal pleiotropic effect on the bacteria. nih.gov
| Compound/Scaffold | Target | Spectrum of Activity | Research Focus |
| This compound | MreB | Gram-negative bacteria | Evaluation of primary amine placement on antibacterial activity. nih.gov |
| Indole-2-methanamine Scaffold | MreB | Gram-negative bacteria | Development of novel MreB inhibitors with improved drug properties. nih.govacs.org |
The indole nucleus is a recurring motif in the design of novel antifungal agents. Studies have shown that indole derivatives can exhibit potent activity against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections. nih.gov For instance, certain indole-containing triazole derivatives have demonstrated excellent antifungal activity against Candida albicans and Candida tropicalis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov
While specific studies on the antifungal activity of this compound are not extensively documented in the reviewed literature, the broader indole scaffold is a subject of active research. The mechanism of action for some antifungal indoles involves the inhibition of crucial fungal enzymes. For example, replacing a triazole moiety in fluconazole (B54011) with an indole scaffold has led to new compounds with potent anti-Candida activity. nih.gov Selectivity is a critical aspect of antifungal drug development, aiming to minimize off-target effects on human enzymes like cytochrome P450 (CYP) isoforms. nih.gov Research into indole-based antifungals often includes selectivity profiling against human cell lines and CYP enzymes to ensure a favorable therapeutic window. nih.gov The indole-2-methanamine scaffold represents a promising starting point for the development of new antifungal agents, with the potential for modifications to enhance potency and selectivity. nih.gov
| Scaffold | Fungal Pathogen(s) | Reported Activity | Key Findings |
| Indole Scaffold | Candida albicans, Candida tropicalis, Cryptococcus neoformans | MIC values in the low µg/mL range for some derivatives. nih.gov | The indole ring is a crucial component for antifungal activity in many synthesized compounds. nih.gov |
| Indole-based Azoles | Candida species | Some derivatives show better in vitro activity than fluconazole. nih.gov | Selectivity against human CYP enzymes is a key consideration in the design of these compounds. nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. acs.orgnih.gov The indole scaffold has been extensively investigated for the development of new antitubercular agents. nih.govnih.gov One of the key targets for these indole derivatives is the mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the formation of the mycobacterial cell wall. acs.orgnih.gov
Research has focused heavily on indole-2-carboxamides, which are structurally related to the indole-2-methanamine scaffold. These compounds have shown exceptional activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. acs.org For example, certain indole-2-carboxamide derivatives have exhibited MIC values as low as 0.012 µM. acs.org While direct data on the antitubercular activity of this compound is not available in the reviewed literature, the potent activity of the closely related indole-2-carboxamides suggests that the indole-2-yl core is a critical pharmacophore for targeting MmpL3. The replacement of the carboxamide with a methanamine group is a logical step in the exploration of the chemical space around this promising scaffold. nih.gov
| Scaffold/Derivative Class | Target | Pathogen | Reported Activity |
| Indole-2-carboxamides | MmpL3 | Mycobacterium tuberculosis (including MDR and XDR strains) | Exceptional potency, with MIC values in the nanomolar range for some analogs. acs.orgjohnshopkins.edu |
| Indole Scaffold | Various (e.g., DprE1, MmpL3) | Mycobacterium tuberculosis | Serves as a core for several clinical and preclinical candidates. nih.govnih.gov |
The indole framework is a key component in a number of compounds investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govresearchgate.net The structural diversity of indole derivatives allows them to interact with various viral proteins and disrupt the viral life cycle at different stages.
For instance, indole-based compounds have been developed as HIV-1 attachment inhibitors, which block the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. researchgate.net In other studies, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for integrating the viral genome into the host cell's DNA, with some derivatives showing IC50 values in the low micromolar range. nih.govrsc.org While specific antiviral data for this compound is not prominent in the literature, the established activity of the broader indole-2-yl scaffold highlights its potential. The methanamine group could serve as a key interaction moiety within the active sites of viral enzymes, and further modifications, such as the 5-bromo substitution, could enhance binding affinity and specificity.
| Scaffold/Derivative Class | Viral Target | Virus | Reported Activity |
| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | HIV-1 | IC50 values as low as 0.13 µM for optimized derivatives. nih.gov |
| Tetrahydroindole Derivatives | Not specified | HCV (genotypes 1b and 2a) | EC50 values in the low micromolar range (e.g., 2.6 µM). nih.gov |
| Indole-based Glyoxylyl Amides | gp120-CD4 interaction | HIV-1 | Act as attachment inhibitors. researchgate.net |
Antineoplastic Research Applications
The indole scaffold is a "privileged structure" in the design of anticancer agents due to its ability to interact with a wide range of targets involved in cancer cell proliferation and survival. nih.gov Many natural and synthetic indole derivatives have been identified as promising antineoplastic agents, targeting enzymes, receptors, and structural proteins crucial for tumor growth. nih.gov
Compounds containing the 5-bromoindole (B119039) moiety have demonstrated significant anti-proliferative activity against various cancer cell lines. For example, a related compound, 5,5'-dibromo-1,1-bis(3'-indolyl)methane, was shown to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values in the range of 1-5 µM. nih.gov Another study on a 5-bromoindole derivative, specifically an indole-2-carboxamide, reported significant inhibition of A549 lung cancer cell proliferation. nih.gov
While direct studies on the anticancer activity of this compound are limited in the available literature, the data from structurally similar compounds suggest that the 5-bromoindole core is a promising pharmacophore for developing anticancer agents. The mechanisms by which these compounds exert their effects are varied and can include the induction of apoptosis (programmed cell death) and the downregulation of key proteins involved in the cell cycle, such as cyclin D1. nih.gov The indole-2-methanamine scaffold provides a versatile platform for creating new derivatives with potent and selective anti-proliferative effects.
| Compound/Derivative | Cancer Cell Line(s) | Reported IC50 Values | Potential Mechanism of Action |
| 5,5'-dibromo-1,1-bis(3'-indolyl)methane | MCF-7, MDA-MB-231 (Breast) | 1-5 µM | Induction of apoptosis and necrosis, downregulation of cyclin D1. nih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung), HUVEC | 14.4 µg/mL (A549), 5.6 µg/mL (HUVEC) | Anti-proliferative and anti-angiogenic effects. nih.gov |
| Indole-based Benzenesulfonamides | MCF-7, SK-BR-3 (Breast) | Not specified | Inhibition of carbonic anhydrase IX, suppression of tumor growth and cell migration. mdpi.com |
Induction of Apoptosis and Cell Cycle Modulation Mechanisms
The indole scaffold is a key feature in many compounds investigated for their anticancer properties, which often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. While direct studies on this compound are limited, the broader class of indole derivatives demonstrates significant activity in this area.
Hybrid molecules incorporating the indole structure, such as indenoindolones, have been shown to possess potent anticancer activities. nih.gov These compounds can trigger an apoptotic effect and block the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.gov Studies on other natural compounds also highlight mechanisms that may be relevant to indole derivatives. For instance, goniothalamin, a styryl-lactone, induces apoptosis and arrests the cell cycle at the G2/M phase in human breast cancer cells by disrupting the intracellular redox balance. nih.gov
Furthermore, the introduction of a bromo-substituent, a key feature of this compound, has been noted in other contexts to influence cytotoxic effects. 5-Bromouridine, for example, can induce apoptosis in certain leukemic cell lines and perturb the cell cycle, particularly by suppressing the S phase traverse and affecting the G2+M phase transition. nih.gov In some studies, treatment with kinase inhibitors featuring different heterocyclic scaffolds has led to an accumulation of cells in the sub-G1 phase, which is indicative of DNA degradation and apoptosis. mdpi.com
Targeting Specific Oncogenic Pathways and Proteins (e.g., DNA intercalators, protein kinases)
The indole ring is a privileged scaffold for designing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.comnih.gov Many indole-based small molecules function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases to block their activity and downstream signaling. nih.govmdpi.com The indolinone scaffold, a close relative, is particularly well-known for its ability to inhibit various kinase families. nih.gov
Derivatives of the indole scaffold have been developed as inhibitors for a range of oncogenic kinases, including:
VEGFR and CHK2: Certain pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines (PTQs), which are also DNA intercalators, have been found to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2). nih.govnih.govresearchgate.net The derivative BPTQ showed IC50 values of 0.54 µM and 1.70 µM for VEGFR1 and CHK2, respectively. nih.govnih.gov This dual activity of DNA intercalation and kinase inhibition suggests a multi-pronged approach to anticancer activity. nih.gov
Cyclin-Dependent Kinases (CDKs): Oxindole–indole conjugates have demonstrated inhibitory activity against CDK4. depositolegale.it Additionally, 3,5-disubstituted-7-azaindole derivatives have been identified as inhibitors of both CDK2 and CDK9. depositolegale.it
Glycogen Synthase Kinase 3β (GSK-3β): Specific inhibitors of GSK-3β, such as TWS119, feature an indole moiety and have been shown to inhibit proliferation and induce apoptosis in certain cancer cells. depositolegale.it
Aurora Kinases: Amino-substituted-alkyloxy-benzo[e]pyrido[4,3-b]indole derivatives have been reported as inhibitors of Aurora kinases, which are essential for mitotic progression. depositolegale.it
Beyond kinase inhibition, some indole derivatives have been investigated for their ability to interact with DNA. rjpn.org Tryptophan and tryptamine (B22526) derivatives, for instance, have shown an ability to cause DNA breakage. rjpn.org
Table 1: Selected Indole-Based Kinase Inhibitors and their Targets
| Compound Class/Derivative | Target Kinase(s) | Reported Activity (IC₅₀) | Source(s) |
| 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | VEGFR1, CHK2 | 0.54 µM, 1.70 µM | nih.govnih.gov |
| Indole-based Tyrphostin Derivatives | VEGFR-2 | Potential preferential activity | nih.gov |
| Oxindole–indole conjugates | CDK4 | 1.26 µM (most potent conjugate) | depositolegale.it |
| 3,5-disubstituted-7-azaindole | CDK2, CDK9 | Elicited anti-tumor activity | depositolegale.it |
| TWS119 | GSK-3β | Specific inhibitor | depositolegale.it |
| Amino-substituted-alkyloxy-benzo[e]pyrido[4,3-b]indole | Aurora Kinases | Inhibitory activity reported | depositolegale.it |
Central Nervous System (CNS) Activity and Neurotransmitter Modulation
The structural similarity between the indole nucleus and endogenous neurotransmitters like serotonin (B10506) has prompted extensive exploration of indole alkaloids for neurological activity. nih.gov This has led to the discovery of derivatives with potential applications in managing neurodegenerative diseases and modulating mood.
Interaction with Serotonin Receptors (e.g., 5-HT4 receptor)
The indole scaffold is fundamental to the structure of serotonin (5-hydroxytryptamine, 5-HT), a key neuromodulator. nih.gov Consequently, many indole derivatives exhibit high affinity for serotonin receptors. rjpn.org The indole N-H group often forms a crucial hydrogen bond with a threonine residue (T3.37) in the binding pocket of 5-HT1B and 5-HT2B receptors, anchoring the molecule for recognition. nih.gov
Specific research into indole-2-methanamine-related structures has revealed:
5-HT4 Receptor Agonism: A study of substituted indole carbazimidamides, which share a core indole structure, identified several potent and selective agonists for the 5-HT4 receptor. nih.gov Some derivatives were found to be full agonists with potencies several times higher than serotonin itself, while others acted as partial agonists. nih.gov
5-HT1A Receptor Interaction: Marine-derived 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, which are structurally related to this compound, have been evaluated for their interaction with serotonin receptors. nih.gov Docking studies of a 5-bromo derivative showed favorable binding to the 5-HT1A receptor, where the indole's hydrophobic surface fits into a hydrophobic pocket. nih.gov
Table 2: Activity of Indole Derivatives at Serotonin Receptors
| Compound Class | Receptor Target | Observed Activity | Source(s) |
| Indole carbazimidamides (e.g., 1b,d) | 5-HT4 | Full Agonist (EC₅₀ = 0.5 and 0.8 nM) | nih.gov |
| Indole carbazimidamides (e.g., 1h) | 5-HT4 | Partial Agonist (Ki = 0.04 nM) | nih.gov |
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 5-HT1A | Favorable binding in docking studies | nih.gov |
Potential for Neuro-protective Effects
The indole scaffold is a component of compounds being investigated for their potential to protect neurons from damage and degeneration. Dysregulation of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters, is linked to various neurological disorders. mdpi.comnih.gov
Computational analysis has identified indole-2-propargylamine and its N-methylated derivative, indole-2-N-methylpropargylamine, as superior binders to MAO-B compared to existing clinical drugs. mdpi.comnih.gov These compounds are predicted to be potent and efficient inhibitors of MAO-B, suggesting they could be excellent candidates for developing drugs to treat neurodegeneration. mdpi.comnih.gov
Other research has focused on the antioxidant and anti-aggregation properties of indole-based compounds. A series of synthetic indole–phenolic derivatives demonstrated neuroprotective effects against oxidative stress in neuroblastoma cells. nih.gov These compounds were also found to possess metal-chelating properties and the ability to promote the disaggregation of amyloid-β peptide, a key process in the pathology of Alzheimer's disease. nih.gov
Modulation of Neurological Pathways
The engagement of indole-2-methanamine derivatives with key neurological targets provides a direct mechanism for modulating brain pathways. The inhibition of MAO-B by compounds like indole-2-N-methylpropargylamine directly impacts neurotransmitter metabolism, which is a central pathway in neurological function and disease. mdpi.comnih.gov MAOs are critical flavoenzymes, and their inhibition has been a central strategy in pharmacological interventions for neurodegeneration for decades. nih.gov
Simultaneously, the interaction of indole derivatives with various serotonin receptor subtypes, such as 5-HT4 and 5-HT1A, allows for the fine-tuning of serotonergic pathways. nih.govnih.gov The serotonergic system is integral to a vast number of physiological and cognitive processes, and its modulation is a cornerstone of treatments for mood disorders and other CNS conditions. nih.gov
Other Investigational Biological Activities
The versatile indole scaffold has been incorporated into compounds targeting a wide spectrum of diseases beyond cancer and CNS disorders. chula.ac.th These investigational activities highlight the broad therapeutic potential of this chemical framework.
Anti-Angiogenic Activity: A derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-angiogenic activity by inhibiting blood vessel growth and showed a potent anti-proliferative effect on endothelial cells. nih.gov
TRPV1 Agonism: Indole-2-carboxamides have been developed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.comnih.gov As TRPV1 is a key target in pain and inflammation, these agonists are being explored as potential analgesics. mdpi.comnih.gov
Xanthine (B1682287) Oxidase Inhibition: A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid. nih.gov One compound showed inhibitory activity significantly higher than the anti-gout drug allopurinol, positioning this scaffold as a promising candidate for further development. nih.gov
Antimicrobial and Other Activities: The indole nucleus is present in compounds with a vast range of other biological properties, including anti-inflammatory, analgesic, antifungal, antiviral, antimalarial, and anti-diabetic activities. rjpn.orgchula.ac.th For example, certain indole-imidazole hybrids have shown weak but specific activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anti-inflammatory Mechanisms
The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with the most notable example being the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.
Recent research has highlighted that the nature and position of substituents on the indole ring play a crucial role in determining the anti-inflammatory potency and mechanism of action. Studies on various brominated indole derivatives suggest that the presence of a bromine atom can significantly influence their biological activity. For instance, investigations into brominated isatins (indole-2,3-diones) have shown that substitution with bromine at the C5 and C6 positions can enhance anti-inflammatory effects. nih.gov This enhancement is thought to be linked to the modulation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, key mediators of inflammation. nih.gov
Furthermore, a study on a series of indole-chalcone hybrids revealed that the compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net Although this compound is structurally different from this compound, it underscores the potential for a 5-bromoindole moiety to contribute to anti-inflammatory activity through COX inhibition. The anti-inflammatory effects of some indole derivatives have also been linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov
Table 1: Anti-inflammatory Activity of Selected Bromo-Indole Derivatives
| Compound | Target | IC50 | Reference |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 μg/mL | researchgate.net |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 μg/mL | researchgate.net |
| 5-Bromoisatin | NO Production | ~151.6 μM | nih.gov |
While direct experimental data for this compound is not currently available, the evidence from related structures suggests that it could potentially exert anti-inflammatory effects through the modulation of inflammatory mediators and enzymes.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. The indole nucleus, due to its electron-rich nature, is capable of acting as a scavenger of free radicals, and many indole derivatives have demonstrated significant antioxidant properties.
The antioxidant capacity of indole derivatives is highly dependent on the substituents on the indole ring. Structure-activity relationship studies have indicated that the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, particularly at the C5 position, can enhance the antioxidant activity. These groups can donate a hydrogen atom to free radicals, thereby stabilizing them.
Direct experimental evaluation of the antioxidant properties of this compound is needed to definitively determine its potential in this area. However, based on the general characteristics of the indole scaffold, it is plausible that this compound may possess some degree of antioxidant activity.
Enzyme Inhibition (e.g., sPLA2)
Secretory phospholipase A2 (sPLA2) enzymes play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. Consequently, inhibitors of sPLA2 are of significant interest as potential anti-inflammatory therapeutics.
The indole scaffold has been identified as a promising framework for the design of potent sPLA2 inhibitors. Specifically, derivatives of indole-2-carboxamide have been investigated as inhibitors of sPLA2-X, a member of the sPLA2 family implicated in cardiovascular diseases. beilstein-archives.org These studies have demonstrated that modifications to the indole core and the carboxamide side chain can lead to potent and selective inhibitors.
Although this compound possesses a methanamine side chain at the C2 position instead of a carboxamide, the indole-2-yl core is a shared feature. The research on indole-2-carboxamides provides valuable insights into the potential of the indole-2-yl scaffold to interact with the active site of sPLA2. The inhibitory activity of these compounds is often attributed to their ability to chelate the catalytic calcium ion in the enzyme's active site and to engage in hydrophobic interactions with surrounding amino acid residues.
Table 2: sPLA2-X Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives
| Compound | sPLA2-X Inhibition (IC50) | Reference |
| Indole-2-carboxamide derivative 23 (with chloride substituent) | 270 nM (on HDL substrate) | beilstein-archives.org |
| Indole-2-carboxamide derivative 24 (with trifluoromethyl substituent) | Potent inhibition | beilstein-archives.org |
The substitution pattern on the indole ring has been shown to be critical for sPLA2 inhibitory activity. While the specific effect of a 5-bromo substituent on the methanamine scaffold is yet to be determined, the existing data on related indole-2-yl derivatives suggest that this class of compounds holds promise as sPLA2 inhibitors. Further investigation is warranted to explore the sPLA2 inhibitory potential of this compound and related compounds.
Future Research Directions and Translational Perspectives
Design of Novel Indole-2-methanamine Scaffolds for Enhanced Potency and Selectivity
The rational design of novel compounds is a cornerstone of modern drug discovery. mdpi.com For indole-based structures like (5-bromo-1H-indol-2-yl)methanamine, the goal is to create new molecular frameworks with improved potency and the ability to selectively interact with their intended biological targets. mdpi.comnih.gov The indole (B1671886) scaffold itself is crucial in targeting various biological molecules, often due to the nitrogen atom's ability to form hydrogen bonds. mdpi.com
Researchers are actively exploring the modification of the indole core and its substituents to optimize pharmacological properties. mdpi.com This involves synthesizing new derivatives by introducing different chemical groups to the indole ring. iajps.com For instance, the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives has been undertaken to explore their potential as analgesic agents. iajps.com The process often starts with a multi-step synthesis from a precursor like 4-bromoaniline. iajps.com Such synthetic endeavors aim to produce a series of compounds that can be screened for enhanced biological activity. iajps.com
The design process is often guided by the structure-activity relationships (SAR) gleaned from previous studies, which help in understanding how different parts of the molecule contribute to its activity. nih.govrsc.org By systematically altering the structure, chemists can fine-tune the compound's properties to achieve the desired therapeutic effect. mdpi.com
Multi-Targeting Strategies and Polypharmacology Approaches
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-targeting strategies, where a single compound is designed to interact with multiple biological targets. This polypharmacological approach can offer advantages in treating complex diseases. The molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, a related bromo-indole derivative, has been identified as an effective framework for developing pan-HER inhibitors, which can target multiple members of the human epidermal growth factor receptor (HER) family. nih.gov
The development of such compounds involves creating molecules that can effectively bind to several related proteins, potentially leading to a more potent and durable therapeutic response. nih.gov This strategy is particularly relevant in cancer therapy, where targeting multiple signaling pathways can help overcome drug resistance. nih.gov The exploration of bromo-indole derivatives in this context highlights the potential of this chemical class in developing multi-targeted agents. nih.gov
Development of Chemical Probes for Biological System Interrogation
High-quality chemical probes are indispensable tools for dissecting the function of proteins in cellular and organismal contexts. nih.gov These small molecules can be used to modulate the activity of specific proteins, thereby illuminating their roles in health and disease. nih.gov The development of such probes is a critical step in target validation for drug discovery. nih.govrsc.org
The this compound scaffold can serve as a starting point for the creation of chemical probes. By designing derivatives that can selectively interact with a protein of interest, researchers can investigate its biological function with high precision. nih.gov The development of potent and selective chemical probes often involves extensive characterization to ensure they are suitable for studying specific biological pathways. rsc.org The availability of such probes can significantly accelerate our understanding of complex biological processes and identify new therapeutic targets. nih.govnih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. scispace.com Advanced computational techniques, such as virtual screening and molecular docking, can predict how a molecule like this compound might interact with a biological target. rsc.org These predictions can then guide the synthesis of the most promising compounds, saving time and resources. rsc.orgscispace.com
For example, a virtual screening workflow combining ligand-based and structure-based methods was used to identify novel ROCK inhibitors by replacing a central scaffold with a benzoazepinone ring. rsc.org Similarly, molecular docking studies have been used to understand the binding of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids to xanthine (B1682287) oxidase, revealing key interactions that contribute to their inhibitory activity. nih.gov
Experimental validation remains crucial. Techniques like X-ray crystallography can provide detailed atomic-level information about how a compound binds to its target, confirming and refining computational models. rsc.org The integration of these advanced methodologies allows for a more rational and efficient approach to the design and development of new therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
